molecular formula C13H27NO2 B14260344 Hexanoic acid, 6-amino-, 1-methylhexyl ester CAS No. 214047-76-4

Hexanoic acid, 6-amino-, 1-methylhexyl ester

Cat. No.: B14260344
CAS No.: 214047-76-4
M. Wt: 229.36 g/mol
InChI Key: QAXHLVSEPJMXHZ-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-amino-, 1-methylhexyl ester is a chemical compound with the molecular formula C13H27NO2 It is an ester derivative of hexanoic acid, which contains an amino group at the sixth carbon and a 1-methylhexyl group as the esterifying alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanoic acid, 6-amino-, 1-methylhexyl ester typically involves the esterification of 6-aminohexanoic acid with 1-methylhexanol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. Additionally, the reaction conditions such as temperature, pressure, and reactant concentrations are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-amino-, 1-methylhexyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 6-aminohexanoic acid and 1-methylhexanol.

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Hydrolysis: 6-aminohexanoic acid and 1-methylhexanol.

    Oxidation: Oxo derivatives of the amino group.

    Substitution: Substituted derivatives of the amino group.

Scientific Research Applications

Hexanoic acid, 6-amino-, 1-methylhexyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hexanoic acid, 6-amino-, 1-methylhexyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active 6-aminohexanoic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Hexanoic acid, 6-amino-, 1-methylhexyl ester can be compared with other similar compounds such as:

    Hexanoic acid, 1-methylhexyl ester: Lacks the amino group, making it less reactive in certain biochemical pathways.

    6-aminohexanoic acid: Lacks the ester group, making it more hydrophilic and less likely to penetrate cell membranes.

    Hexanoic acid, methyl ester: Lacks both the amino group and the 1-methylhexyl group, making it less versatile in chemical reactions.

The presence of both the amino group and the 1-methylhexyl ester group in this compound makes it unique and versatile for various applications.

Properties

CAS No.

214047-76-4

Molecular Formula

C13H27NO2

Molecular Weight

229.36 g/mol

IUPAC Name

heptan-2-yl 6-aminohexanoate

InChI

InChI=1S/C13H27NO2/c1-3-4-6-9-12(2)16-13(15)10-7-5-8-11-14/h12H,3-11,14H2,1-2H3

InChI Key

QAXHLVSEPJMXHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)OC(=O)CCCCCN

Origin of Product

United States

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